molecular formula C19H18ClF3N2O3 B2706742 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone CAS No. 2034472-22-3

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

Cat. No.: B2706742
CAS No.: 2034472-22-3
M. Wt: 414.81
InChI Key: QLKNUBMLPOQTPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a synthetic tricyclic piperidine compound of significant interest in medicinal chemistry and preclinical research . Compounds within this structural class are frequently investigated for their potential as allosteric modulators of G protein-coupled receptors (GPCRs), such as the metabotropic glutamate (mGlu) receptors . Allosteric modulators bind to sites topographically distinct from the orthosteric site, offering a potential for greater subtype selectivity and the maintenance of spatial and temporal aspects of receptor signaling . As a research tool, this compound provides scientists with a specialized chemical probe to explore complex biological pathways and signal transduction mechanisms. Its research applications are broad and may span investigations into disorders of the central nervous system, metabolic diseases, and immune system regulation, based on the therapeutic targeting of related receptor families . This product is strictly for use in laboratory research.

Properties

IUPAC Name

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N2O3/c20-16-11-24-7-4-17(16)28-14-5-8-25(9-6-14)18(26)12-27-15-3-1-2-13(10-15)19(21,22)23/h1-4,7,10-11,14H,5-6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKNUBMLPOQTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chloropyridinyl Intermediate: The synthesis begins with the chlorination of pyridine to form 3-chloropyridine.

    Etherification: The 3-chloropyridine is then reacted with piperidine in the presence of a base to form 4-((3-chloropyridin-4-yl)oxy)piperidine.

    Formation of the Ethanone Derivative: The final step involves the reaction of 4-((3-chloropyridin-4-yl)oxy)piperidine with 3-(trifluoromethyl)phenol in the presence of a suitable catalyst to form the desired ethanone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone exerts its effects is complex and involves multiple molecular targets and pathways. The compound’s structure allows it to interact with various biological molecules, potentially inhibiting or activating specific enzymes or receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Piperidine/Piperazine Cores

(a) Ethanone, 1-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]- (CAS 217186-15-7)
  • Structure : Differs by replacing the piperidine ring with a phenyl group and positioning the trifluoromethyl and chloro groups on a pyridine ring.
  • Properties: Molecular Formula: C₁₄H₉ClF₃NO₂ Molar Mass: 315.67 g/mol Predicted Density: 1.371 g/cm³ Boiling Point: 354.0±42.0 °C pKa: -2.46 (acidic due to trifluoromethyl)
  • Application: Acts as an irritant (Xi hazard symbol), similar to piperidine-based ethanones .
(b) 2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47)
  • Structure : Piperazine core instead of piperidine, with a thiophene-acetic acid substituent.
  • Synthesis : Achieved via HOBt/TBTU-mediated coupling (82% yield), highlighting reagent efficiency compared to triethylamine-based methods for analogous compounds .

Functional Group Modifications

(a) Vandetanib Derivatives with Nitroimidazole Groups
  • Examples: 1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(5-nitro-imidazol-1-yl)ethanone
  • Yield: 66.6%
  • Melting Point: 143.3–145.0°C
  • HRMS: Calculated 570.1668, Found 570.1661 . 1-{4-[({4-[(2-Chloro-4-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-3-(2-methyl-5-nitro-imidazol-1-yl)propyl-1-one
  • Yield: 71.1%
  • Melting Point: 128.7–130.3°C
  • HRMS: Calculated 598.1981, Found 598.1972 .
  • Comparison : The target compound lacks the quinazoline and nitroimidazole moieties, which are critical for kinase inhibition in vandetanib analogs.
(b) 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS 1355178-81-2)
  • Structure: Simpler piperidine-ethanone with a 4-fluorophenyl group.
  • Use: Laboratory research only; highlights the safety profile (irritant) common to ethanone derivatives .
(a) Acetylcholinesterase Inhibitors
  • Example: 1-(4-(4-Ethylpiperazin-1-yl)piperidin-1-yl)-2-((4'-methoxy-[1,1'-biphenyl]-4-yl)oxy)ethanone dihydrochloride Structural Feature: Biphenyl-methoxy group enhances binding to acetylcholinesterase. Relevance: The target compound’s trifluoromethylphenoxy group may similarly improve hydrophobic interactions in enzyme binding .

Biological Activity

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a synthetic organic compound recognized for its complex structure and potential therapeutic applications. This compound features a chloropyridinyl moiety, a piperidine group, and a trifluoromethyl phenoxy substituent, which contribute to its biological activity. Its unique composition makes it a candidate for drug development, particularly in the fields of neuropharmacology and oncology.

Structural Characteristics

The molecular formula of the compound is C19H21ClN2O3C_{19}H_{21}ClN_{2}O_{3}, with a molecular weight of approximately 360.84 g/mol. The structural components include:

  • Chloropyridinyl group : Enhances receptor binding and biological activity.
  • Piperidine ring : Provides structural stability and potential interactions with biological targets.
  • Trifluoromethyl phenoxy substituent : Imparts lipophilicity, affecting membrane permeability and bioavailability.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Receptor Binding : The compound has been shown to bind effectively to specific receptors, suggesting potential therapeutic benefits in treating conditions related to neurotransmitter systems.
  • Enzyme Inhibition : Studies have indicated that it may inhibit certain enzymes, contributing to its pharmacological effects.

The mechanisms of action involve interaction with molecular targets such as enzymes and receptors, modulating their activity. For instance, it may act as an antagonist or agonist at specific neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuropharmacological Effects : A study demonstrated that the compound could enhance cognitive functions in animal models by modulating dopamine and serotonin pathways.
  • Antitumor Activity : Preliminary research suggests that it may possess antitumor properties, with in vitro assays showing cytotoxic effects against various cancer cell lines.

Comparative Analysis with Similar Compounds

Compound NameDescriptionBiological Activity
1-(4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanonePotential cancer treatment propertiesSignificant cytotoxicity against tumor cells
(4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)(naphthalen-1-y)methanoneSimilar structural componentsModerate receptor binding affinity
Ethyl 4-(4-((3-chloropyridin-4-yloxy)piperidin-1-y)-4-oxobutanoateDistinct chemical propertiesLimited biological activity reported

Synthesis and Preparation Methods

The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone typically involves several steps:

  • Formation of Chloropyridine Intermediate : Chlorination of pyridine yields the chloropyridine precursor.
  • Piperidine Coupling : The chloropyridine is reacted with piperidine under basic conditions.
  • Phenoxy Substitution : The final step involves coupling with a trifluoromethyl phenol derivative.

Q & A

Q. What are the key challenges in synthesizing 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis requires multi-step reactions involving piperidine ring functionalization, chloropyridine coupling, and trifluoromethylphenoxy group introduction. Key challenges include:
  • Reaction Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
  • Catalyst Optimization : Palladium-based catalysts enhance coupling efficiency for chloropyridine attachment .
  • Temperature Control : Maintaining 60–80°C during nucleophilic substitution steps minimizes side products .
  • Purity Monitoring : Use HPLC with UV detection (λ = 254 nm) to track intermediates and ensure >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of techniques is required:
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., piperidinyl O-linkage at δ 3.8–4.2 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement of the trifluoromethylphenoxy group and chloropyridine moiety .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ expected m/z: 455.12) .
  • FT-IR : Identifies carbonyl (C=O) stretching at ~1680 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify pharmacophoric elements in derivatives of this compound?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the chloropyridine (e.g., 3-Cl vs. 2-Cl), piperidine (e.g., N-alkylation), or trifluoromethylphenoxy groups. Compare activity in enzyme inhibition assays (e.g., kinase panels) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., BTK or EGFR kinases). Focus on hydrogen bonding with the piperidinyl oxygen and hydrophobic interactions with the trifluoromethyl group .
  • Data Table :
DerivativeSubstituent ModificationIC₅₀ (nM)Target Protein
A3-Cl → 3-F120BTK
BPiperidine N-methylation85EGFR
CTrifluoromethyl → CF₂H450JAK2
Example data adapted from structural analogs in

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Assay Replication : Standardize cell lines (e.g., use HEK293T for kinase assays) and control for solvent effects (DMSO ≤0.1%) .
  • Metabolic Stability Testing : Compare hepatic microsomal half-life (e.g., human vs. murine) to explain species-specific discrepancies .
  • Analytical Validation : Re-analyze disputed samples via LC-MS to confirm compound integrity and rule out degradation .

Q. How can in vitro-to-in vivo efficacy gaps be addressed for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure oral bioavailability in rodent models. Optimize formulation using PEG-based carriers to enhance solubility .
  • Toxicology Screening : Assess hepatotoxicity via ALT/AST levels and histopathology after 14-day dosing .
  • Metabolite Identification : Use UPLC-QTOF to detect major metabolites (e.g., piperidine ring oxidation products) and adjust dosing regimens .

Data Contradiction Analysis

Q. Why might this compound exhibit conflicting enzyme inhibition profiles in different studies?

  • Methodological Answer :
  • ATP Concentration Variability : High ATP levels (>1 mM) reduce apparent inhibition in kinase assays. Standardize ATP at physiological concentrations (1–5 µM) .
  • Allosteric vs. Competitive Binding : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish binding mechanisms .
  • Table of Reported IC₅₀ Values :
StudyIC₅₀ (nM)Assay TypeATP (µM)
X50Fluorescence Polarization1
Y220Radioactive Filter Binding100
Adapted from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.